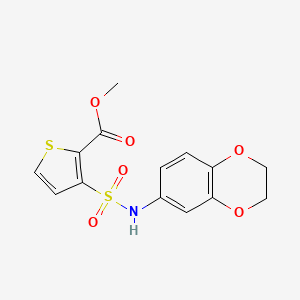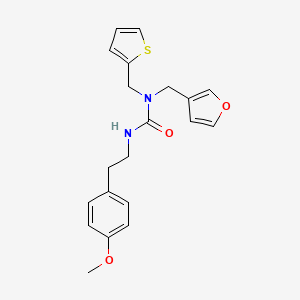
1-(Furan-3-ylmethyl)-3-(4-methoxyphenethyl)-1-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-3-ylmethyl)-3-(4-methoxyphenethyl)-1-(thiophen-2-ylmethyl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of novel compounds like 1-(Furan-3-ylmethyl)-3-(4-methoxyphenethyl)-1-(thiophen-2-ylmethyl)urea opens new pathways in the field of organic chemistry, specifically in the creation of unique urea derivatives. For instance, the synthesis of novel classes of compounds, including urea derivatives from methyl 2-(2-methoxy-2-oxoethyl) thiophene- and furan-3-carboxylate, demonstrates the potential for creating symmetrical urea derivatives through specific chemical processes such as Curtius rearrangement and cyclization of ester groups (Gani Koza & M. Balci, 2011).
Bioactivity and Drug Development
The exploration of bioactivity in synthesized compounds reveals their potential in medicinal chemistry and drug development. The synthesis and characterization of compounds like 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea, and its broad spectrum of activity against pathogens such as Escherichia coli and Salmonella typhi, highlight the prospects for developing novel drugs. These findings encourage further research into the medicinal applications of these compounds (Chioma Donlawson et al., 2020).
Material Science and Engineering
In the realm of material science, the synthesis of complex molecules can lead to the development of new materials with potential applications in various industries. For instance, the creation of conjugation-extended tetrathiafulvalene analogues involving aromatic 5-membered heterocyclic linking groups, such as thiophene and furan, showcases the possibility of developing materials with specific electrochemical properties. These materials could find applications in electronic devices, highlighting the interdisciplinary nature of this research (Kazuko Takahashi et al., 1993).
Solar Energy Conversion
The use of phenothiazine derivatives with various conjugated linkers, including furan and thiophene, in dye-sensitized solar cells to study the effect of conjugated linkers on device performance, is an exemplary application of these compounds in renewable energy technologies. The improvement in solar energy-to-electricity conversion efficiency by over 24% in cells using furan as a conjugated linker demonstrates the potential of these compounds in enhancing the efficiency of solar energy devices (Se Hun Kim et al., 2011).
Propiedades
IUPAC Name |
1-(furan-3-ylmethyl)-3-[2-(4-methoxyphenyl)ethyl]-1-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-24-18-6-4-16(5-7-18)8-10-21-20(23)22(13-17-9-11-25-15-17)14-19-3-2-12-26-19/h2-7,9,11-12,15H,8,10,13-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFVSGJMXGCIES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-3-ylmethyl)-3-(4-methoxyphenethyl)-1-(thiophen-2-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

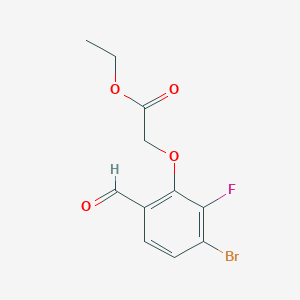
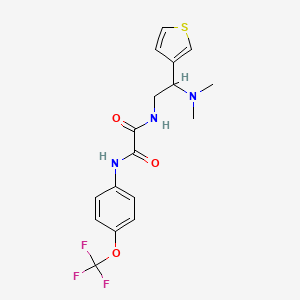
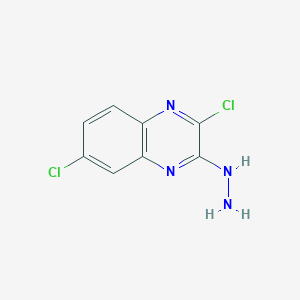
![N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2620652.png)
![Ethyl 2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetate](/img/structure/B2620653.png)

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2620656.png)
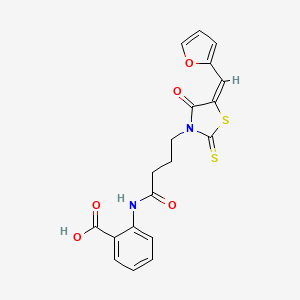
![1-(4-Fluorobenzyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2620659.png)
![N-(2,4-dimethoxybenzyl)-3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/no-structure.png)
![(Z)-ethyl 2-methyl-5-oxo-4-((((tetrahydrofuran-2-yl)methyl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2620661.png)
![3-Propan-2-yl-5-[[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2620663.png)
![8-((4-Methoxyphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2620667.png)
